molecular formula C16H23NO5S B558067 L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- CAS No. 18942-46-6

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

Cat. No. B558067
CAS RN: 18942-46-6
M. Wt: 341.4 g/mol
InChI Key: VRTXRNJMNFVTOM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-” is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.4 g/mol . It is intended for research use only.


Molecular Structure Analysis

The InChI key for this compound is VRTXRNJMNFVTOM-UHFFFAOYNA-N . This key is a unique identifier that provides information about the molecular structure of the compound, including the arrangement of atoms and the presence of functional groups.

Scientific Research Applications

Synthesis of Biologically Active Compounds

L-Cysteine is a versatile starting product for generating transient sulfenic acids, which are key in synthesizing biologically active compounds. For instance, N-(tert-butoxycarbonyl)-l-cysteine methyl ester can be used to synthesize sulfoxides with biological activity. These compounds, including alliin analogues, are important in various biological processes and can be isolated in enantiomerically pure form (Aversa et al., 2005).

Peptide Synthesis

S-p-Methoxybenzyloxycarbonyl-L-cysteine is useful in peptide synthesis. It serves as an intermediate for incorporating cysteine residues, a crucial step in constructing peptides with specific properties and functions (Photaki, 1970).

Understanding Chemical Reactions

Studying the reaction between cysteine and alpha,beta-unsaturated carbonyl compounds enhances understanding of the chemistry behind sulfur compound formation in food flavors. These studies reveal the complexities of sulfur chemistry and its applications in flavor science (Starkenmann, 2003).

Analytical Techniques

L-Cysteine derivatives are utilized in analytical chemistry, especially in high-performance liquid chromatography (HPLC) for the detection and quantification of thiols. This application is crucial in pharmaceutical formulations and in understanding the role of thiols in biological systems (Gatti et al., 1990).

Electrocatalytic Studies

L-Cysteine derivatives are used in electrocatalytic studies, like in the oxidation of L-cysteine using modified electrodes. This research is important for developing sensitive detection methods for thiols in various samples, including biological ones (Raoof et al., 2006).

Study of Metabolism and Toxicity

Research on L-Cysteine derivatives helps understand the metabolism and toxicity of sulfur amino acids. This information is crucial in nutrition science, toxicology, and pharmacology (Baker, 2006).

Protozoan Parasite Research

Studies have utilized L-Cysteine derivatives to understand the role of this amino acid in protozoan parasites, shedding light on its function in growth, attachment, and survival in anaerobic conditions (Jeelani et al., 2014).

Biocatalysis

N-methoxycarbonyl C-carboxylate ester derivatives of S-methyl-l-cysteine can be oxidized by chloroperoxidase to produce sulfoxides. This biocatalysis is important in synthesizing natural product sulfoxides, contributing to the field of green chemistry (Holland et al., 2002).

Cardiovascular Research

L-Cysteine and its derivatives, such as N-acetyl-l-cysteine, have been studied for their effects on homocysteine metabolism and cardiovascular health. This research is crucial for understanding the role of sulfur amino acids in cardiovascular diseases (Kostić et al., 2018).

DNA Methylation Studies

Research involving L-Cysteine derivatives has provided insights into the mechanisms of DNA methylation in cultured mammalian cells, which is fundamental in the field of genetics and molecular biology (Lawley & Thatcher, 1970).

Polypeptide Synthesis

Methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine and L-cysteine have been synthesized for their ability to form beta-sheet conformations. This research contributes to the development of new materials in biotechnology and nanotechnology (Hwang & Deming, 2001).

Antibacterial Studies

The interaction of cysteine with various therapeutic substances has implications in understanding the inactivation mechanisms of antibacterial agents, which is crucial in the development of new drugs and in understanding drug resistance (Page & Waller, 1946).

Fluorescent Probing

L-Cysteine derivatives are used in developing fluorescent probes for detecting biothiols, which is important in diagnostics and analytical chemistry (Na et al., 2016).

properties

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884556
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

CAS RN

18942-46-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-L-cysteine
Source CAS Common Chemistry
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Record name L-Cysteine, N-((1,1-dimethylethoxy)carbonyl)-S-((4-methoxyphenyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
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Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine
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